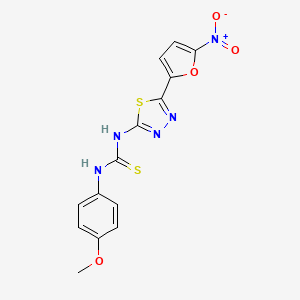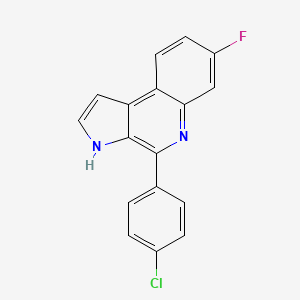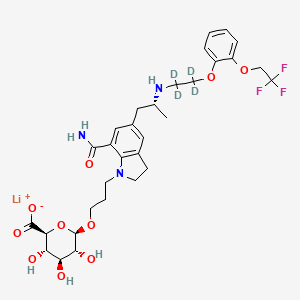
Silodosin glucuronide-d4 (lithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silodosin glucuronide-d4 (lithium) is a deuterium-labeled metabolite of silodosin, an alpha-1 adrenergic receptor antagonist used primarily for the treatment of benign prostatic hyperplasia. The compound is synthesized to facilitate pharmacokinetic studies and pharmacological evaluations by providing a stable isotope-labeled internal standard .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silodosin glucuronide-d4 involves the incorporation of a glucuronosyl unit onto silodosin. This process is challenging due to the presence of multiple basic groups in silodosin that can neutralize acidic activators and decrease the nucleophilicity of hydroxy groups. The successful synthesis was achieved using perbenzoylated d-glucuronosyl N-phenyltrifluroacetimidate as a donor in combination with sequential addition of TMSOTf .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, glycosylation, and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
Silodosin glucuronide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of silodosin glucuronide-d4 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of silodosin glucuronide-d4, as well as substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Silodosin glucuronide-d4 is widely used in scientific research, particularly in:
Pharmacokinetic Studies: It serves as a stable isotope-labeled internal standard for the quantification of silodosin and its metabolites in biological samples using techniques like LC-MS/MS.
Pharmacological Evaluations: The compound is used to study the pharmacological effects and metabolic pathways of silodosin.
Chemistry: It is used in the synthesis and study of glucuronide conjugates and their properties.
Biology and Medicine: The compound aids in understanding the metabolism and excretion of silodosin in the human body.
Wirkmechanismus
Silodosin glucuronide-d4 exerts its effects by acting as a metabolite of silodosin. Silodosin is a selective antagonist of alpha-1 adrenergic receptors, particularly the alpha-1A subtype, which regulates smooth muscle tone in the bladder neck, prostate, and prostatic urethra. By binding to these receptors, silodosin relaxes the smooth muscles, improving urinary symptoms and alleviating bladder outlet obstruction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silodosin: The parent compound, used for the treatment of benign prostatic hyperplasia.
Silodosin glucuronide: The non-deuterated form of the compound.
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used for similar indications.
Uniqueness
Silodosin glucuronide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in pharmacokinetic studies. This labeling distinguishes it from other similar compounds and makes it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C31H39F3LiN3O10 |
|---|---|
Molekulargewicht |
681.6 g/mol |
IUPAC-Name |
lithium;(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H40F3N3O10.Li/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43;/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43);/q;+1/p-1/t17-,24+,25+,26-,27+,30-;/m1./s1/i8D2,12D2; |
InChI-Schlüssel |
BCZLDWFDRYOXKP-WQEZOVLFSA-M |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)N[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O.[Li+] |
Kanonische SMILES |
[Li+].CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide](/img/structure/B12411319.png)
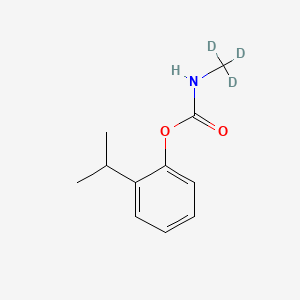

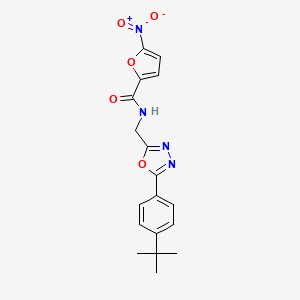
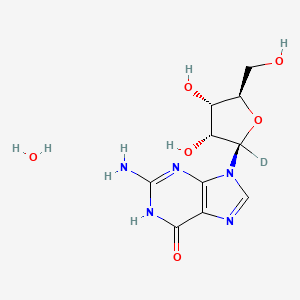


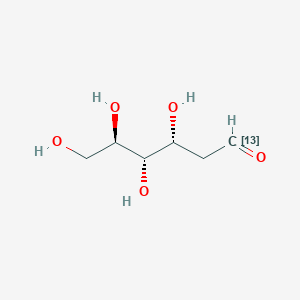
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)


